Ethyl 2-(4-propoxypyrimidin-2-yl)acetate

Description

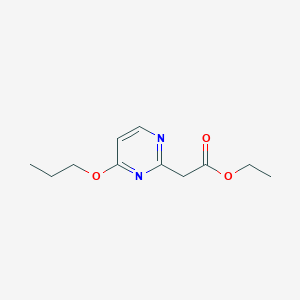

Ethyl 2-(4-propoxypyrimidin-2-yl)acetate is an ethyl ester derivative featuring a pyrimidine ring substituted with a propoxy group at the 4-position and an acetoxyethyl moiety at the 2-position. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. For example, ethyl esters of pyrimidine derivatives are often synthesized via refluxing pyrimidine thiols or hydroxyl derivatives with ethyl chloroacetate in the presence of a base like potassium carbonate (e.g., ) .

Properties

IUPAC Name |

ethyl 2-(4-propoxypyrimidin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-3-7-16-10-5-6-12-9(13-10)8-11(14)15-4-2/h5-6H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVXSKSNLKAKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC=C1)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-propoxypyrimidin-2-yl)acetate typically involves the reaction of 4-propoxypyrimidine with ethyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-propoxypyrimidin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or pyrimidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(4-propoxypyrimidin-2-yl)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-viral agents.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-propoxypyrimidin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Thioether vs. Oxygen Ether : Thioether-containing analogs (e.g., ) exhibit greater metabolic stability compared to oxygen ethers due to sulfur’s resistance to oxidative degradation.

- Solubility : The sodium salt derivative () demonstrates higher aqueous solubility than the ethyl ester, critical for formulation in biological assays.

Biological Activity

Ethyl 2-(4-propoxypyrimidin-2-yl)acetate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes recent research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The compound features a pyrimidine ring substituted with a propoxy group at the 4-position and an ethyl acetate moiety at the 2-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, crucial mediators in the inflammatory response.

Table 1: Inhibitory Effects on COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 28.39 ± 0.03 | 23.8 ± 0.20 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

The IC50 values indicate that this compound exhibits moderate inhibitory effects on both COX-1 and COX-2 enzymes compared to the standard drug celecoxib, which is a potent anti-inflammatory agent .

2. Anticancer Activity

Research has also explored the anticancer properties of this compound, particularly its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that derivatives of pyrimidine can act as selective inhibitors of vascular endothelial growth factor receptors (VEGFR), which play a critical role in tumor angiogenesis.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 65% | |

| HepG2 (Liver Cancer) | 70% | |

| MDA-MB-231 (Breast Cancer) | 60% |

The compound demonstrated significant inhibition of cell proliferation in these cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: In Vivo Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, this compound was administered at varying doses. The results showed a dose-dependent reduction in swelling, comparable to indomethacin, a well-known anti-inflammatory drug.

Table 3: Effect on Paw Edema

| Dose (mg/kg) | Swelling Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

These findings support the compound's effectiveness in reducing inflammation through systemic administration .

Case Study 2: Antitumor Activity Assessment

In another study assessing the antitumor activity of this compound, mice bearing tumors were treated with the compound. Results indicated a significant reduction in tumor size compared to control groups.

Table 4: Tumor Size Reduction

| Treatment Group | Average Tumor Size (mm³) |

|---|---|

| Control | 150 |

| Ethyl Compound (50 mg/kg) | 90 |

| Ethyl Compound (100 mg/kg) | 60 |

This case study underscores the potential of this compound as an effective therapeutic agent against tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.